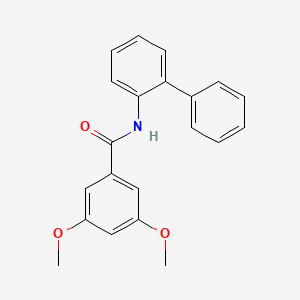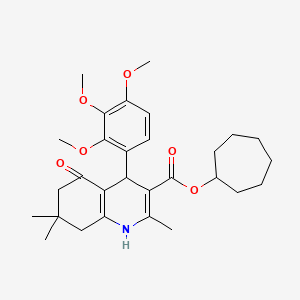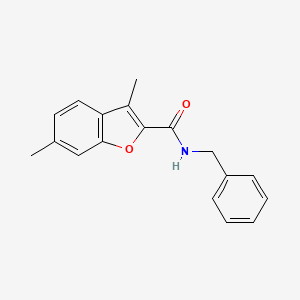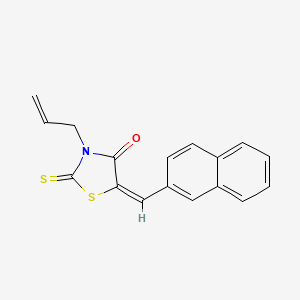![molecular formula C22H13Cl4NO3 B5215361 4,5,6,7-tetrachloro-2-[(4-methoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5215361.png)
4,5,6,7-tetrachloro-2-[(4-methoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,6,7-tetrachloro-2-[(4-methoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is commonly referred to as TCID, and it has been shown to exhibit a wide range of biochemical and physiological effects. In
作用機序
The mechanism of action of TCID is complex and not yet fully understood. However, it is believed that TCID exerts its effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. Additionally, TCID has been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anti-cancer activity.
Biochemical and Physiological Effects:
TCID has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, TCID has been shown to exhibit anti-bacterial and anti-viral activity. Additionally, TCID has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of TCID is its high purity and high yield, making it a useful tool for scientific research. Additionally, TCID has been extensively studied and its potential applications in scientific research are well established. However, one limitation of TCID is its complex synthesis method, which may make it difficult to produce on a large scale.
将来の方向性
There are several potential future directions for the study of TCID. One area of research could focus on the development of new synthesis methods that are more efficient and scalable. Additionally, further studies could be conducted to better understand the mechanism of action of TCID and its potential applications in the treatment of various diseases. Finally, the development of new derivatives of TCID could lead to the discovery of even more potent and effective compounds for scientific research.
合成法
The synthesis of TCID involves several steps, including the condensation of 4-methoxyaniline and 2,3,4,5-tetrachlorobenzaldehyde to form the intermediate 4,5,6,7-tetrachloro-2-(4-methoxyphenyl)amino-1-indanone. This intermediate is then reacted with phenylacetic acid in the presence of acetic anhydride to form TCID. The synthesis of TCID has been optimized to yield high purity and high yield, making it a useful tool for scientific research.
科学的研究の応用
TCID has been shown to exhibit a wide range of potential applications in scientific research. One of the most promising applications of TCID is in the field of cancer research. TCID has been shown to exhibit potent anti-cancer activity, inhibiting the growth and proliferation of cancer cells. Additionally, TCID has been shown to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of a wide range of diseases.
特性
IUPAC Name |
4,5,6,7-tetrachloro-2-(4-methoxyanilino)-2-phenylindene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl4NO3/c1-30-13-9-7-12(8-10-13)27-22(11-5-3-2-4-6-11)20(28)14-15(21(22)29)17(24)19(26)18(25)16(14)23/h2-10,27H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTSLCZVBRGYHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2(C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrachloro-2-(4-methoxyanilino)-2-phenylindene-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-chloro-2-(1H-tetrazol-5-ylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5215280.png)
![N-(2-chlorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5215284.png)
![N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B5215290.png)


![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(3-nitrophenyl)ethanone hydrobromide](/img/structure/B5215316.png)

![diethyl [5-(2,6-dimethylphenoxy)pentyl]malonate](/img/structure/B5215322.png)
![N-[3-(dimethylamino)propyl]-3-nitrobenzamide](/img/structure/B5215329.png)
![4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5215337.png)
![4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine](/img/structure/B5215345.png)

![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5215354.png)
